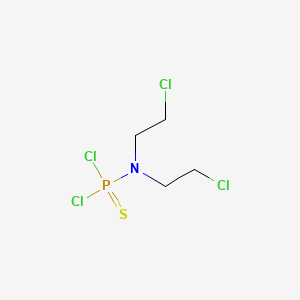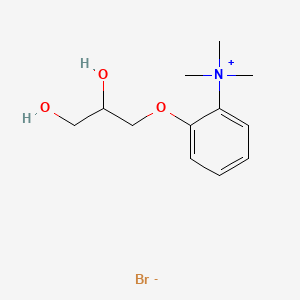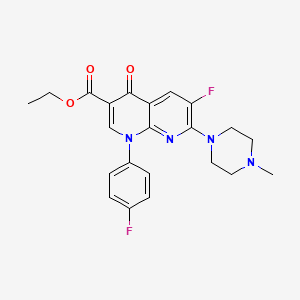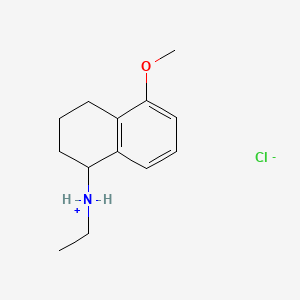
1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride is a chemical compound with a complex structure. It is derived from naphthalene and is characterized by the presence of an amine group, an ethyl group, and a methoxy group attached to a tetrahydronaphthalene ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride typically involves several steps:
Reduction of 1-nitronaphthalene: The initial step involves the reduction of 1-nitronaphthalene using iron and hydrochloric acid, followed by steam distillation to obtain 1-naphthylamine.
Ethylation and Methoxylation: The next steps involve the ethylation and methoxylation of 1-naphthylamine to introduce the ethyl and methoxy groups, respectively.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as iodocyclization, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like ferric chloride and chromic acid, and reducing agents like sodium in boiling amyl alcohol .
Wissenschaftliche Forschungsanwendungen
1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses are still under investigation.
Industry: It is used in the production of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity.
Pathways: It can modulate signaling pathways, potentially affecting cellular processes such as proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride can be compared with other similar compounds:
1-Naphthylamine: This compound is a precursor and shares the naphthalene core structure.
2-Naphthylamine: Another aromatic amine derived from naphthalene, but with different substitution patterns.
1,2,3,4-Tetrahydro-1-naphthylamine: A reduced form of 1-naphthylamine, used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
30074-77-2 |
|---|---|
Molekularformel |
C13H20ClNO |
Molekulargewicht |
241.76 g/mol |
IUPAC-Name |
ethyl-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)azanium;chloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-3-14-12-8-4-7-11-10(12)6-5-9-13(11)15-2;/h5-6,9,12,14H,3-4,7-8H2,1-2H3;1H |
InChI-Schlüssel |
DKRQABDXWKGWDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH2+]C1CCCC2=C1C=CC=C2OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


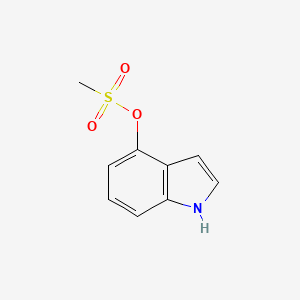
![Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]-](/img/structure/B13749260.png)
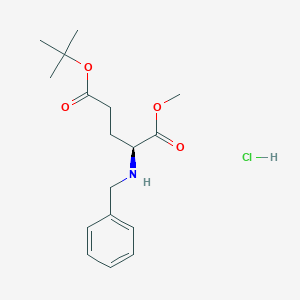

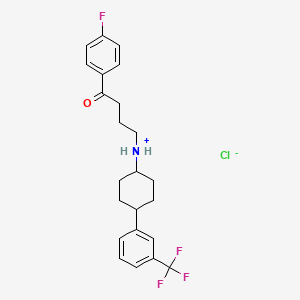
![[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride](/img/structure/B13749280.png)
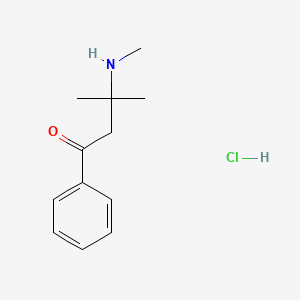
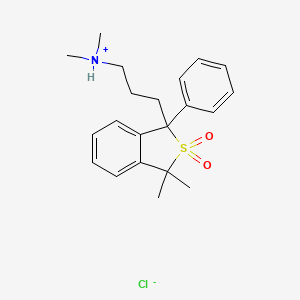

![4-Hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B13749308.png)
